molecular formula C13H26ClNO4 B1344018 Hexanoyl-L-carnitine chloride CAS No. 162067-53-0

Hexanoyl-L-carnitine chloride

Cat. No. B1344018
M. Wt: 295.8 g/mol
InChI Key: DTHGTKVOSRYXOK-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanoyl-L-carnitine chloride is a derivative of L-carnitine, a quaternary ammonium compound biosynthesized from the amino acids lysine and methionine. L-carnitine is widely recognized for its role in the transport of long-chain fatty acids into the mitochondria, facilitating their oxidation for energy production. The molecular structure of L-carnitine hydrochloride has been elucidated through X-ray diffraction, revealing a cationic form with a trans-zigzag skeletal configuration and a protonated carboxyl group . The chloride ion in the structure forms hydrogen bonds with the hydrox

Scientific Research Applications

Mitochondrial Function and Metabolic Health

L-carnitine and its acyl derivatives are crucial for mitochondrial function, aiding in the transport of fatty acids into the mitochondria for energy production. Studies have illustrated the role of L-carnitine in enhancing mitochondrial metabolism and its potential as a therapeutic agent for metabolic disorders. For example, L-carnitine supplementation has been shown to improve mitochondrial function by facilitating fatty acid oxidation, which is essential for energy production in cells. This action is particularly beneficial in conditions of metabolic stress, such as obesity and type 2 diabetes, where mitochondrial function is often compromised. Furthermore, L-carnitine's antioxidant properties contribute to its protective effects against oxidative stress, supporting mitochondrial integrity and function (McCann et al., 2021).

Reproductive Health

In the context of reproductive health, L-carnitine and its derivatives have been explored for their potential to improve fertility outcomes. Research has indicated that L-carnitine supplementation can enhance sperm motility and overall semen quality in men with certain types of infertility. This effect is attributed to L-carnitine's role in sperm metabolism and its antioxidant properties, which help to reduce oxidative damage to sperm cells (Agarwal & Said, 2004). Additionally, L-carnitine's involvement in fatty acid metabolism within the epididymis supports sperm maturation and energy production, further contributing to its therapeutic potential in treating male infertility.

Neuroprotection and Cognitive Functions

L-carnitine's neuroprotective effects have also been studied, with evidence suggesting its utility in preventing and managing neurodegenerative diseases. Its ability to cross the blood-brain barrier allows L-carnitine to exert antioxidant effects within the central nervous system, potentially protecting neurons from oxidative stress-induced damage. This action could be beneficial in conditions such as Alzheimer's disease and other forms of dementia, where oxidative stress plays a key role in disease progression. Moreover, L-carnitine's role in energy metabolism supports neuronal function and survival, highlighting its importance in maintaining cognitive health (Ribas et al., 2014).

Potential Therapeutic Uses

Beyond its established roles in metabolism and reproductive health, L-carnitine and its derivatives are being explored for their therapeutic potential in various conditions. These include cardiovascular diseases, where L-carnitine supplementation may improve heart function and exercise capacity in patients with heart failure or ischemic heart disease. The compound's ability to improve lipid profiles and reduce inflammation could also offer benefits in managing cardiovascular risk factors. Additionally, L-carnitine's role in reducing muscle fatigue and supporting recovery after exercise suggests its utility in sports nutrition and physical rehabilitation settings.

For more insights into the diverse applications of L-carnitine and its derivatives in scientific research, the following references provide detailed information:

Safety And Hazards

Hexanoyl-L-carnitine chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It should be stored at -20°C .

properties

IUPAC Name

[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHGTKVOSRYXOK-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanoyl-L-carnitine chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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